(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
Description
(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a bromophenyl group, which can enhance its biological activity and specificity.
Properties
IUPAC Name |
(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-7(9-3-5-10(13)6-4-9)15-16-12-14-11(17)8(2)18-12/h3-6,8H,1-2H3,(H,14,16,17)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPBWNLDCZECRE-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Br)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C(/C)\C2=CC=C(C=C2)Br)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoacetophenone with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Hydrazine derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its bromophenyl group enhances its ability to interact with microbial cell membranes, leading to increased efficacy.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of derivatives with specific biological activities.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one involves its interaction with cellular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or receptor signaling pathways. This can result in antimicrobial, anti-inflammatory, or anticancer effects depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-ones: Compounds with similar thiazolidinone rings but different substituents.
Hydrazones: Compounds with similar hydrazone linkages but different aromatic groups.
Bromophenyl derivatives: Compounds with bromophenyl groups but different core structures.
Uniqueness
What sets (2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone ring, hydrazone linkage, and bromophenyl group. This unique structure confers a range of biological activities and makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
